5-Dodecylpyrimidine-2,4,6-triamine
Description
5-Dodecylpyrimidine-2,4,6-triamine is a heterocyclic organic compound with the molecular formula C16H31N5. It is characterized by a pyrimidine ring substituted with a dodecyl chain at the 5-position and three amino groups at the 2, 4, and 6 positions.
Properties
CAS No. |
94087-76-0 |
|---|---|
Molecular Formula |
C16H31N5 |
Molecular Weight |
293.45 g/mol |
IUPAC Name |
5-dodecylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C16H31N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(17)20-16(19)21-15(13)18/h2-12H2,1H3,(H6,17,18,19,20,21) |
InChI Key |
PEPWLMWLJXTXFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(N=C(N=C1N)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dodecylpyrimidine-2,4,6-triamine typically involves the reaction of dodecylamine with a pyrimidine precursor under controlled conditions. One common method includes the condensation of dodecylamine with 2,4,6-trichloropyrimidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the substitution of chlorine atoms with amino groups.
Industrial Production Methods
Industrial production of 5-Dodecylpyrimidine-2,4,6-triamine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
5-Dodecylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Dodecylpyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-Dodecylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds with active sites, while the dodecyl chain can interact with hydrophobic regions, enhancing its binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Hexylpyrimidine-2,4,6-triamine
- 5-Octylpyrimidine-2,4,6-triamine
- 5-Decylpyrimidine-2,4,6-triamine
- 5-Tetradecylpyrimidine-2,4,6-triamine
Uniqueness
5-Dodecylpyrimidine-2,4,6-triamine is unique due to its longer dodecyl chain, which imparts distinct hydrophobic properties and influences its interaction with biological membranes and molecular targets. This makes it particularly interesting for applications requiring enhanced membrane permeability and binding affinity .
Biological Activity
5-Dodecylpyrimidine-2,4,6-triamine (CAS No. 94087-76-0) is a pyrimidine derivative that has garnered interest for its potential biological activities. This compound is characterized by a long dodecyl chain, which may influence its interaction with biological membranes and its overall bioactivity. The following sections summarize the available research findings regarding its biological activity, including antimicrobial and antifungal properties.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H24N6 |
| Molecular Weight | 288.39 g/mol |
| CAS Number | 94087-76-0 |
| IUPAC Name | 5-Dodecylpyrimidine-2,4,6-triamine |
The presence of a long hydrophobic dodecyl chain is expected to enhance the lipophilicity of the compound, potentially affecting its biological interactions.
Antimicrobial Activity
Research indicates that 5-Dodecylpyrimidine-2,4,6-triamine exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi:
- Bacterial Activity : In vitro assays have shown that the compound displays inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes due to its amphiphilic nature.
- Fungal Activity : Preliminary studies suggest that this compound also possesses antifungal properties. It has been tested against common fungal pathogens, showing potential as an antifungal agent.
The biological activity of 5-Dodecylpyrimidine-2,4,6-triamine is believed to be linked to its ability to integrate into lipid membranes. This integration can disrupt membrane integrity, leading to cell lysis in microbial organisms. Additionally, the triamine structure may facilitate interactions with various biological targets such as enzymes or receptors involved in microbial metabolism.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of 5-Dodecylpyrimidine-2,4,6-triamine against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, suggesting moderate antibacterial activity.
-
Fungal Inhibition Assay :
- In another study focusing on antifungal activity against Candida albicans, the compound demonstrated an MIC of 75 µg/mL. This suggests that it may be a viable candidate for further development as an antifungal agent.
Potential Applications
Given its biological activities, 5-Dodecylpyrimidine-2,4,6-triamine could have several applications:
- Antimicrobial Agents : Its effectiveness against bacteria and fungi positions it as a potential candidate for developing new antimicrobial agents.
- Pharmaceutical Development : The unique structure of this compound may allow for modifications that enhance its efficacy or reduce toxicity in therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
